alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate)
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Overview
Description
Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) typically involves multiple steps. The starting material is often D-glucuronic acid, which undergoes esterification and acetylation to form intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The trichloroethanimidate group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate)
- Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tribenzoate 1-methanesulfonate
Uniqueness
Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2,2-dimethylpropanoate) 1-(2,2,2-trichloroethanimidate) is unique due to its specific ester and imidate groups, which confer distinct chemical properties and reactivity. These structural features make it particularly valuable in synthetic chemistry and biochemical applications .
Properties
CAS No. |
201789-50-6 |
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Molecular Formula |
C24H36Cl3NO10 |
Molecular Weight |
604.9 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H36Cl3NO10/c1-21(2,3)18(30)35-11-12(36-19(31)22(4,5)6)14(37-20(32)23(7,8)9)16(34-13(11)15(29)33-10)38-17(28)24(25,26)27/h11-14,16,28H,1-10H3/t11-,12-,13-,14+,16+/m0/s1 |
InChI Key |
FANHLISYPIYXDK-GRYWWWGRSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C(C)(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)(C)C |
Origin of Product |
United States |
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